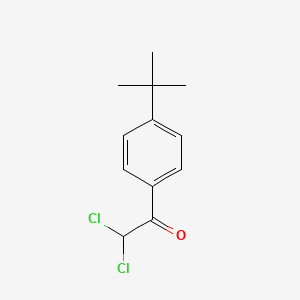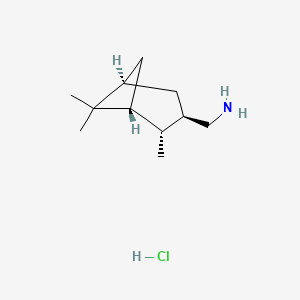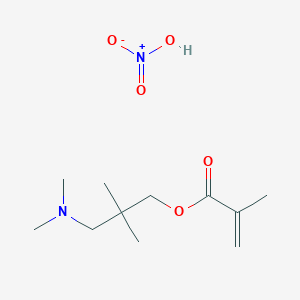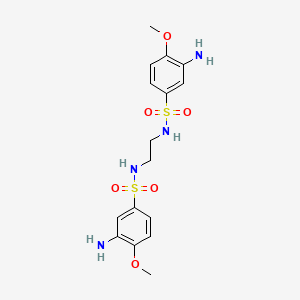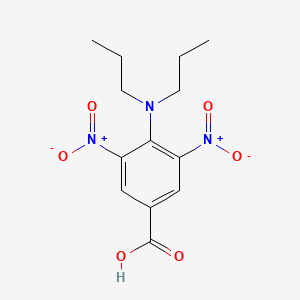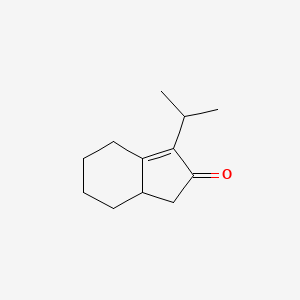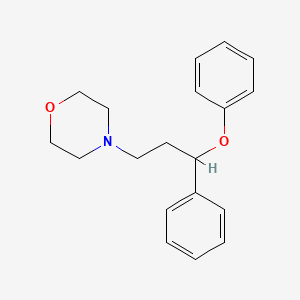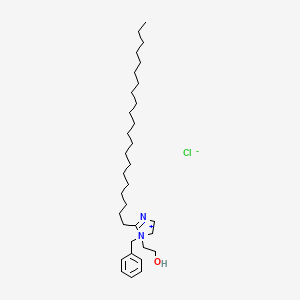
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazoliumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C33H60ClN2O. It is a member of the imidazolium family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, henicosylamine, and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Synthetic Route: The synthetic route involves the formation of the imidazolium ring through a series of nucleophilic substitution and cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids, resulting in the breakdown of the imidazolium ring and formation of corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cycloaddition and polymerization reactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as ionic liquids and surfactants, which have applications in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride can be compared with other similar compounds, such as:
1-Benzyl-3-methylimidazolium chloride: This compound has a similar imidazolium structure but differs in the alkyl chain length and substitution pattern.
1-Benzyl-2-decylimidazolium chloride: This compound has a shorter alkyl chain compared to 1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride, which may affect its physical and chemical properties.
1-Benzyl-2-tetradecylimidazolium chloride: This compound has an intermediate alkyl chain length, providing a balance between hydrophobicity and solubility.
The uniqueness of 1-Benzyl-2-henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride lies in its specific alkyl chain length and functional groups, which contribute to its distinct properties and applications.
Properties
CAS No. |
94108-66-4 |
|---|---|
Molecular Formula |
C33H59ClN2O |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
2-(1-benzyl-2-henicosyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C33H59N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-33-34-27-28-35(33,29-30-36)31-32-24-21-20-22-25-32;/h20-22,24-25,36H,2-19,23,26-31H2,1H3;1H/q+1;/p-1 |
InChI Key |
YVEGUVHIATZFPU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


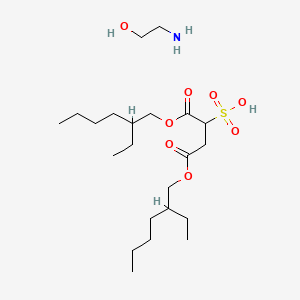
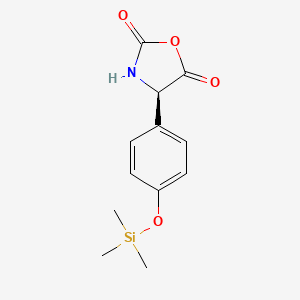
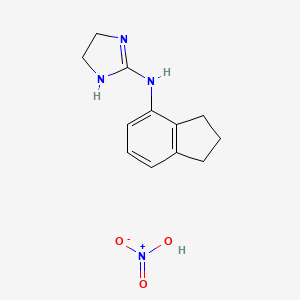

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
